Pomalidomide exerts its effects by binding to cereblon, a protein involved in ubiquitination [, , ]. This binding leads to the degradation of Ikaros and Aiolos transcription factors, ultimately leading to myeloma cell death []. Additionally, Pomalidomide exhibits indirect anti-myeloma effects through modulation of immune responses, interaction with bone marrow stromal cells, and inhibition of angiogenesis [].
Pomalidomide is primarily used in treating multiple myeloma, specifically in relapsed and refractory cases [, , ]. Studies explore its use in combination with other anti-myeloma agents like dexamethasone, bortezomib, daratumumab, and others [, , , , , , , , , , , , , , ]. Research also investigates its potential in treating other conditions like Kaposi's sarcoma [] and chronic graft-versus-host disease [].
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.:
CAS No.: 7417-65-4